molecular formula C9H10ClNO2 B1281783 Ethyl 5-amino-2-chlorobenzoate CAS No. 64401-55-4

Ethyl 5-amino-2-chlorobenzoate

Cat. No. B1281783
CAS RN: 64401-55-4
M. Wt: 199.63 g/mol
InChI Key: OCMMZRKNONEJAO-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-chlorobenzoate (5-ACB) is an organic compound with a wide range of applications in scientific research. It is a derivative of benzoic acid and has a molecular weight of 175.58 g/mol. 5-ACB is a colorless solid with a melting point of 97-98°C and a boiling point of 265-266°C. 5-ACB is commercially available as a white crystalline powder, and is also known as 2-chloro-5-aminobenzoic acid, 2-amino-5-chlorobenzoic acid, and 5-amino-2-chlorobenzoate.

Scientific Research Applications

Synthesis and Application in Heterocyclic Compounds

Ethyl 5-amino-2-chlorobenzoate and its derivatives have been utilized in the synthesis of various heterocyclic compounds. For instance, it has been employed in the formation of thiazolo[5,4-d]pyrimidines with molluscicidal properties, offering potential applications in combating schistosomiasis (El-bayouki & Basyouni, 1988). Additionally, derivatives of this compound have been synthesized and studied for their antimicrobial activities, demonstrating significant effects against bacterial and fungal strains (Desai, Bhatt, & Joshi, 2019).

Role in Molecular Docking and Biological Potentials

The compound has also been involved in the synthesis of quinazoline and quinazoline-4-one derivatives, which were characterized for their potential as anticancer agents. These derivatives have shown promising results in molecular docking studies, highlighting their potential in the development of new therapeutics (Borik & Hussein, 2021).

Photovoltaic and Organic Electronics Applications

Derivatives of this compound have been used in the development of organic–inorganic photodiode fabrication. Studies have shown that these derivatives exhibit photovoltaic properties, making them suitable for use in electronic devices like photodiodes (Zeyada, El-Nahass, & El-Shabaan, 2016).

Involvement in Antitumor Activity Studies

The compound has been a part of the synthesis of various analogs with potential antitumor activities. For example, amino acid ester derivatives containing 5-fluorouracil, synthesized using this compound, have shown inhibitory effects against cancer cell lines (Xiong et al., 2009).

Crystal Structure Analysis

This compound and its derivatives have also been significant in crystallography, aiding in the understanding of molecular structures through crystal and molecular structure analysis (Hizam & Yamin, 2015).

Safety and Hazards

The compound is identified as a skin irritant and an eye irritant . Precautionary measures include avoiding breathing its mist, gas, or vapours, avoiding contact with skin and eyes, and wearing protective equipment .

properties

IUPAC Name

ethyl 5-amino-2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMMZRKNONEJAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10530101
Record name Ethyl 5-amino-2-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10530101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64401-55-4
Record name Benzoic acid, 5-amino-2-chloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64401-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-amino-2-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10530101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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